Ethyl 2-phenyl-1H-pyrrole-3-carboxylate
Overview
Description
Synthesis Analysis
Several synthetic approaches exist for preparing this compound. One notable method involves the reaction of ethyl 3-(allylamino)-3-phenylacrylate with a palladium catalyst under mild conditions, using molecular oxygen as the terminal oxidant. This process yields ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-phenyl-1H-pyrrole-3-carboxylate has been a subject of interest in various synthetic chemical processes. For instance, a study focused on the synthesis of pyrrole-2-carboxylic acid derivatives, which involved the reaction of 2H-azirines and enamines, resulted in the production of compounds like ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate (Law et al., 1984). This demonstrates the compound's role in facilitating complex organic reactions.
Methodologies in Organic Synthesis
A one-pot, solvent-free synthesis method for ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate was developed using microwave irradiation, which highlights a novel approach to synthesizing disubstituted-1H-pyrrole-2-carboxylates in a more efficient manner (Khajuria & Kapoor, 2014). This indicates the compound's utility in advanced organic synthesis techniques.
Structural and Spectroscopic Analysis
The compound has been used in the study of molecular structures and spectroscopic properties. A spectroscopic and GIAO DFT study of a related compound, ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, offered insights into its tautomeric and isomeric properties (Lyčka et al., 2010). These studies are crucial for understanding the fundamental properties of such compounds.
Applications in Materials Science
In materials science, ethyl 2-phenyl-1H-pyrrole-3-carboxylate derivatives have been explored for their potential applications. For example, the synthesis of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate and its characterization using various spectroscopic methods indicate potential applications in material synthesis (Idhayadhulla et al., 2010).
Potential in Chemosensor Development
Ethyl 2-phenyl-1H-pyrrole-3-carboxylate derivatives have been investigated for their use in the development of chemosensors. A study synthesizing a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system of pyrrolinone ester and azo-pyrazole moieties, derived from ethyl 2-phenyl-1H-pyrrole-3-carboxylate, demonstrated its selectivity for metal cations like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021). This highlights the compound's potential in sensor technology.
properties
IUPAC Name |
ethyl 2-phenyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-9-14-12(11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBFCSVZYAPKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-1H-pyrrole-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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